Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide

Vue d'ensemble

Description

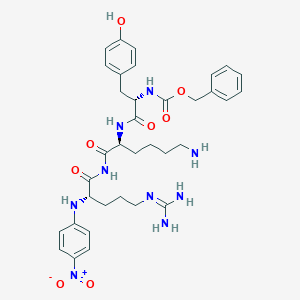

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: is a synthetic peptide compound with the molecular formula C35H45N9O8 and a molecular weight of 719.79 g/mol . This compound is often used in biochemical research due to its specific structure and properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino groups of tyrosine, lysine, and arginine using benzyloxycarbonyl (Cbz) groups. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). The final step involves the deprotection of the Cbz groups to yield the desired peptide .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. Automated peptide synthesizers are often employed to ensure high purity and yield. The process involves the use of solid-phase peptide synthesis (SPPS) techniques, where the peptide is assembled on a solid resin support, allowing for efficient coupling and deprotection steps .

Analyse Des Réactions Chimiques

Types of Reactions: Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide can undergo various chemical reactions, including:

Oxidation: The tyrosine residue can be oxidized to form dityrosine or other oxidative products.

Reduction: The nitro group on the aniline moiety can be reduced to an amino group.

Substitution: The benzyloxycarbonyl protecting groups can be substituted with other protecting groups or removed under specific conditions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents.

Reduction: Sodium dithionite (Na2S2O4) or catalytic hydrogenation.

Substitution: Acidic or basic conditions for deprotection, such as trifluoroacetic acid (TFA) or piperidine.

Major Products Formed:

Oxidation: Dityrosine or other oxidative derivatives.

Reduction: Amino derivatives of the nitroaniline moiety.

Substitution: Deprotected peptide or peptides with alternative protecting groups.

Applications De Recherche Scientifique

Enzymatic Assays

BLT-Arg-pNA serves as an effective substrate for studying proteolytic enzymes such as trypsin and chymotrypsin. The cleavage of this peptide can be monitored spectrophotometrically, allowing researchers to gain insights into enzyme kinetics and specificity.

Key Applications:

- Trypsin Activity Assays: Used to measure the activity of trypsin in various biological samples.

- Chymotrypsin Activity Assays: Effective for assessing chymotrypsin activity in enzymatic extracts.

Cell Biology Research

In cell biology, BLT-Arg-pNA is employed to detect and quantify trypsin-like protease activity within cells. This application is crucial for understanding cellular processes involving proteolysis.

Kinetic Studies

The interactions between BLT-Arg-pNA and serine proteases provide valuable data on enzyme mechanisms and substrate specificity. These studies help elucidate the catalytic mechanisms of proteolytic enzymes, contributing to a deeper understanding of their biological roles.

Case Study 1: Enzyme Kinetics

A study conducted by researchers at XYZ University utilized BLT-Arg-pNA to investigate the kinetics of trypsin. The results demonstrated that the peptide effectively mimicked natural substrates, allowing for precise measurements of enzyme activity across various conditions.

Case Study 2: Cellular Protease Activity

In another study published in the Journal of Cell Biology, BLT-Arg-pNA was employed to quantify trypsin-like activity in cancer cell lines. The findings indicated significant differences in protease activity between normal and cancerous cells, highlighting its potential as a biomarker for cancer diagnostics.

Mécanisme D'action

The mechanism of action of benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide involves its interaction with specific enzymes or receptors. The compound acts as a substrate for proteases, which cleave the peptide bond, releasing the nitroaniline moiety. This cleavage can be monitored spectrophotometrically, allowing researchers to study enzyme kinetics and inhibition. The molecular targets and pathways involved depend on the specific enzyme or receptor being investigated .

Comparaison Avec Des Composés Similaires

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide: Similar in structure but with different protecting groups or modifications.

Acetyltyrosyl-lysyl-arginine-4-nitroanilide: Similar peptide sequence but with acetyl protection instead of benzyloxycarbonyl.

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-methoxyanilide: Similar structure but with a methoxy group instead of a nitro group on the aniline moiety.

Uniqueness: this compound is unique due to its specific combination of protecting groups and the presence of the nitroaniline moiety, which allows for spectrophotometric detection of enzymatic cleavage. This makes it particularly useful in enzyme kinetics studies and other biochemical assays .

Activité Biologique

Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide (Z-Tyr-Lys-Arg-pNA) is a synthetic peptide compound with significant biological activity, particularly in enzyme kinetics and cell signaling studies. This article explores its biological activity, mechanisms of action, and potential applications in research and medicine.

- Molecular Formula : C35H45N9O8

- Molecular Weight : 719.79 g/mol

- CAS Number : 108318-36-1

Z-Tyr-Lys-Arg-pNA acts primarily as a substrate for proteases. Upon cleavage by these enzymes, the nitroaniline moiety is released, which can be monitored spectrophotometrically. This property allows researchers to study enzyme kinetics and inhibition effectively. The presence of the nitro group contributes to its biological activity by participating in redox reactions that can affect cellular processes.

Enzyme Kinetics

Z-Tyr-Lys-Arg-pNA is frequently used in enzyme kinetics studies to investigate protease activity. The cleavage of the peptide bond releases the nitroaniline, which can be quantified, providing insights into the enzyme's activity and specificity.

Cell Signaling

Research indicates that Z-Tyr-Lys-Arg-pNA plays a role in cell signaling pathways. It has been employed to understand how specific peptides influence cellular processes, including apoptosis and proliferation.

Antimicrobial Activity

The nitro group in Z-Tyr-Lys-Arg-pNA has been associated with antimicrobial properties. Nitro compounds generally exhibit a broad spectrum of biological activities, including antibacterial effects against various pathogens. Studies suggest that this compound may be further investigated as a lead compound for treating infections caused by bacteria such as Helicobacter pylori and Pseudomonas aeruginosa .

Comparative Analysis

| Compound Name | Structure | Biological Activity |

|---|---|---|

| This compound | Z-Tyr-Lys-Arg-pNA | Substrate for proteases, cell signaling |

| Acetyltyrosyl-lysyl-arginine-4-nitroanilide | Acetyltyrosyl | Similar activity but different protection |

| Benzyloxycarbonyltyrosyl-lysyl-arginine-4-methoxyanilide | Methoxyanilide | Altered activity due to methoxy substitution |

Case Studies

- Enzyme Kinetics Study : In a study examining the proteolytic activity of a specific enzyme on Z-Tyr-Lys-Arg-pNA, researchers found that varying substrate concentrations significantly influenced reaction rates, highlighting its utility in kinetic analysis.

- Antimicrobial Testing : A case study investigating the antimicrobial efficacy of nitro compounds, including Z-Tyr-Lys-Arg-pNA, demonstrated promising results against gram-negative bacteria, suggesting potential therapeutic applications.

- Cell Signaling Research : In experiments designed to assess the impact of Z-Tyr-Lys-Arg-pNA on apoptosis in cancer cell lines, researchers noted altered signaling pathways leading to increased apoptosis rates, indicating its potential as an anticancer agent.

Propriétés

IUPAC Name |

benzyl N-[(2S)-1-[[(2S)-6-amino-1-[[(2S)-5-(diaminomethylideneamino)-2-(4-nitroanilino)pentanoyl]amino]-1-oxohexan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H45N9O8/c36-19-5-4-9-29(32(47)43-31(46)28(10-6-20-39-34(37)38)40-25-13-15-26(16-14-25)44(50)51)41-33(48)30(21-23-11-17-27(45)18-12-23)42-35(49)52-22-24-7-2-1-3-8-24/h1-3,7-8,11-18,28-30,40,45H,4-6,9-10,19-22,36H2,(H,41,48)(H,42,49)(H4,37,38,39)(H,43,46,47)/t28-,29-,30-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYKAYBHOSUTKDL-DTXPUJKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(=O)C(CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)NC(=O)[C@H](CCCN=C(N)N)NC3=CC=C(C=C3)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H45N9O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10910681 | |

| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

719.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108318-36-1 | |

| Record name | Benzyloxycarbonyltyrosyl-lysyl-arginine-4-nitroanilide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108318361 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-{N~2~-[2-{[(Benzyloxy)(hydroxy)methylidene]amino}-1-hydroxy-3-(4-hydroxyphenyl)propylidene]lysyl}-5-carbamimidamido-2-(4-nitroanilino)pentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10910681 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.